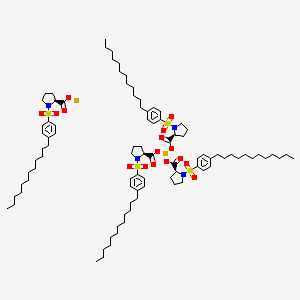
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is a complex organometallic compound that features a rhodium ion coordinated with a sulfonylpyrrolidine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) typically involves the coordination of rhodium with the sulfonylpyrrolidine ligand. The process may include:
Ligand Synthesis: The sulfonylpyrrolidine ligand can be synthesized through a multi-step organic synthesis process, starting from pyrrolidine and incorporating the dodecylphenyl and sulfonyl groups.
Coordination with Rhodium: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with rhodium in a batch or continuous process. The reaction conditions would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反応の分析
Types of Reactions
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering the oxidation state of rhodium.
Reduction: Reduction reactions can change the oxidation state of rhodium or modify the ligand structure.
Substitution: Ligand substitution reactions can occur, where the sulfonylpyrrolidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes or modified ligands.
科学的研究の応用
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature.
Medicine: Investigated for its potential use in cancer therapy due to the unique properties of rhodium complexes.
Industry: Utilized in material science for the development of advanced materials with specific properties.
作用機序
The mechanism by which (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) exerts its effects involves:
Catalysis: The rhodium center acts as a catalytic site, facilitating various chemical transformations.
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved can include catalytic cycles in organic synthesis or biochemical pathways in medicinal applications.
類似化合物との比較
Similar Compounds
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;palladium(2+)
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;platinum(2+)
Uniqueness
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and potential biological effects. Compared to palladium and platinum analogs, rhodium complexes often exhibit different reactivity and selectivity in catalytic processes.
特性
CAS番号 |
179162-32-4 |
|---|---|
分子式 |
C92H144N4O16Rh2S4+2 |
分子量 |
1896.2 g/mol |
IUPAC名 |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+3/p-4/t4*22-;;/m0000../s1 |
InChIキー |
RYMJNOJTFYTNKW-JOECBHQBSA-J |
異性体SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+3].[Rh+3] |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+3].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


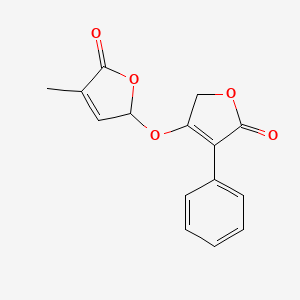
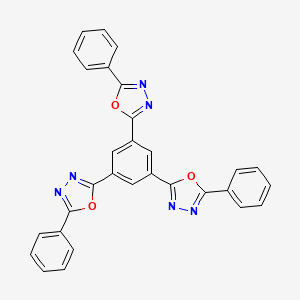
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
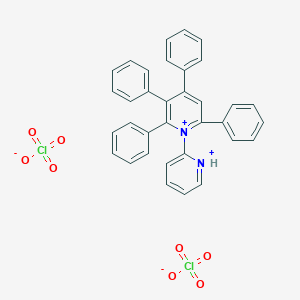
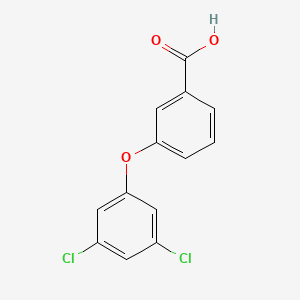
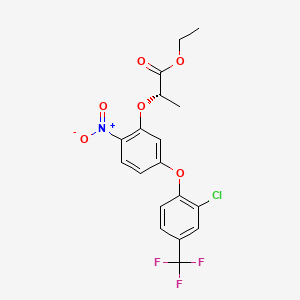
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
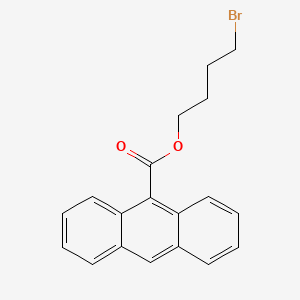
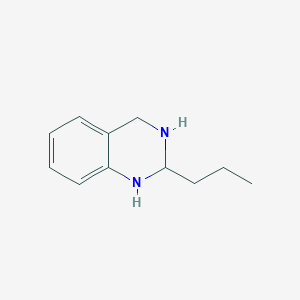
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
